molecular formula C11H16N2O4 B12913034 1-(3,3-Bishydroxymethylcyclobut-1-yl)-thymine CAS No. 138420-48-1

1-(3,3-Bishydroxymethylcyclobut-1-yl)-thymine

Cat. No.: B12913034
CAS No.: 138420-48-1
M. Wt: 240.26 g/mol
InChI Key: HSLAVDGKUWSPDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,3-Bishydroxymethylcyclobut-1-yl)-thymine is a synthetic compound that features a cyclobutane ring substituted with thymine and two hydroxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3-Bishydroxymethylcyclobut-1-yl)-thymine typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring is synthesized through a involving suitable precursors.

    Introduction of Hydroxymethyl Groups: The hydroxymethyl groups are introduced via a using formaldehyde and a base.

    Attachment of Thymine: Thymine is attached to the cyclobutane ring through a involving a suitable leaving group.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,3-Bishydroxymethylcyclobut-1-yl)-thymine undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to formyl or carboxyl groups.

    Reduction: The compound can be reduced to modify the functional groups attached to the cyclobutane ring.

    Substitution: The thymine moiety can be substituted with other nucleobases or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions are carried out using bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formyl or carboxyl derivatives of the compound.

    Reduction: Modified cyclobutane derivatives with altered functional groups.

    Substitution: New nucleobase-substituted cyclobutane derivatives.

Scientific Research Applications

1-(3,3-Bishydroxymethylcyclobut-1-yl)-thymine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in DNA analogs and nucleic acid research.

    Medicine: Investigated for its potential as an antiviral or anticancer agent.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3,3-Bishydroxymethylcyclobut-1-yl)-thymine involves its interaction with biological macromolecules. The compound can intercalate into DNA, disrupting its structure and function. This interaction can inhibit DNA replication and transcription, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,3-Bishydroxymethylcyclobut-1-yl)-adenine
  • 1-(3,3-Bishydroxymethylcyclobut-1-yl)-cytosine
  • 1-(3,3-Bishydroxymethylcyclobut-1-yl)-guanine

Uniqueness

1-(3,3-Bishydroxymethylcyclobut-1-yl)-thymine is unique due to its specific substitution pattern and the presence of thymine. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

138420-48-1

Molecular Formula

C11H16N2O4

Molecular Weight

240.26 g/mol

IUPAC Name

1-[3,3-bis(hydroxymethyl)cyclobutyl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C11H16N2O4/c1-7-4-13(10(17)12-9(7)16)8-2-11(3-8,5-14)6-15/h4,8,14-15H,2-3,5-6H2,1H3,(H,12,16,17)

InChI Key

HSLAVDGKUWSPDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C2)(CO)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.